8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Description
This bicyclic compound features a rigid 8-azabicyclo[3.2.1]octane scaffold with a tert-butyl ester at position 8, a methyl ester at position 2, and a ketone at position 3. Its stereochemical complexity and functional group arrangement make it valuable in medicinal chemistry, particularly as a precursor for neuroactive or enzyme-targeting molecules. The tert-butyl group enhances steric protection of the amine, while the 3-oxo group offers a site for further derivatization .
Properties
IUPAC Name |
8-O-tert-butyl 2-O-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-8-5-6-9(15)11(10(16)7-8)12(17)19-4/h8-9,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZSGVNONCIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate typically involves enantioselective construction methods. These methods often start with acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Ester Group Variations
- Ethyl vs. O8-tert-butyl O3-methyl endo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS 1548548-51-1) lacks the 3-oxo group, simplifying reactivity but reducing sites for functionalization .
Substituent Effects
- Hydroxyl and Alkyl Substituents :
- rel-8-(tert-Butyl) 2-methyl (1R,2S,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate (CAS 1033820-26-6) introduces a hydroxyl group, enhancing hydrogen-bonding capacity for target binding .
- rel-8-(tert-Butyl) 2-methyl (1R,4S,5S)-4-butyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate (CAS 1884233-77-5) incorporates a bulky butyl chain, which may impede enzymatic degradation but reduce solubility .
Stereochemical Differences
- exo vs. endo Configurations :
Physical and Chemical Properties
Q & A
Basic Research Question
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane) separates diastereomers .
- Recrystallization : Tert-butyl groups enhance crystallinity in non-polar solvents (e.g., hexane) .
- HPLC : Chiral columns (e.g., amylose-based) resolve enantiomers for pharmacological studies .
How are metabolic stability and toxicity profiles assessed for this compound in preclinical studies?
Advanced Research Question
- In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS/MS quantify metabolite formation .
- CYP inhibition screening : Fluorescent probes identify interactions with cytochrome P450 enzymes .
- Ames test : Salmonella typhimurium strains assess mutagenicity of reactive intermediates .
What experimental designs address discrepancies in biological activity between analogs?
Advanced Research Question
- Dose-response curves : Compare IC50 values across derivatives to identify critical functional groups .
- Proteomics : Mass spectrometry identifies off-target binding (e.g., kinase panels) .
- Crystal structures : Co-crystallization with target proteins (e.g., receptors) reveals binding mode variations .
How is the compound’s stability under varying pH and temperature conditions quantified?
Basic Research Question
- Forced degradation studies : Expose to HCl (0.1M), NaOH (0.1M), and heat (40–80°C), followed by HPLC analysis .
- Kinetic pH profiles : Monitor hydrolysis rates (e.g., ester cleavage) via UV-Vis spectroscopy .
What are the best practices for scaling up synthesis without compromising stereochemical purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
